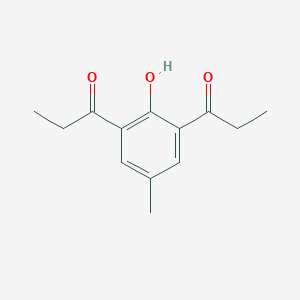
1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) is an organic compound with the molecular formula C11H12O3 It is a derivative of phenol and is characterized by the presence of two propan-1-one groups attached to a hydroxy-methyl-phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) can be synthesized through the Friedel-Crafts acylation of p-cresol methyl ether with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in a refluxing solvent such as carbon disulfide for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used under acidic conditions.
Major Products
Oxidation: Formation of 1,1’-(2-Keto-5-methyl-1,3-phenylene)di(propan-1-one).
Reduction: Formation of 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-ol).
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbonyl groups can participate in nucleophilic addition reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)diethanone
- 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(2-chloroethanone)
- 1,1’-(Methylene-di-4,1-phenylene)bis(2-hydroxy-2-methyl-1-propanone)
Uniqueness
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) is unique due to its specific substitution pattern and the presence of two propan-1-one groups. This structure imparts distinct chemical properties, making it valuable in various applications compared to its similar compounds .
Properties
CAS No. |
105290-18-4 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-(2-hydroxy-5-methyl-3-propanoylphenyl)propan-1-one |
InChI |
InChI=1S/C13H16O3/c1-4-11(14)9-6-8(3)7-10(13(9)16)12(15)5-2/h6-7,16H,4-5H2,1-3H3 |
InChI Key |
OUNLSIYMHUJIOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1O)C(=O)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)
![3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14324502.png)
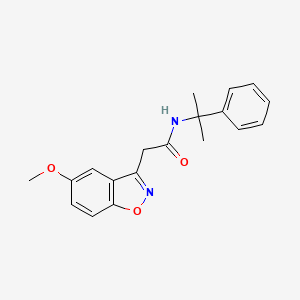

![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)
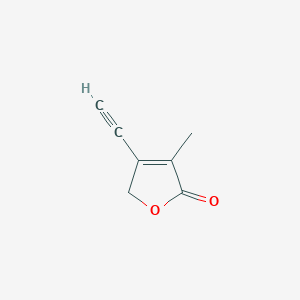
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
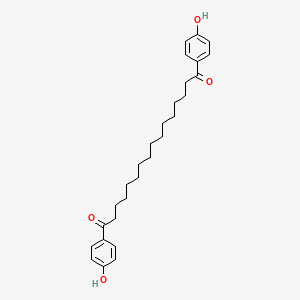

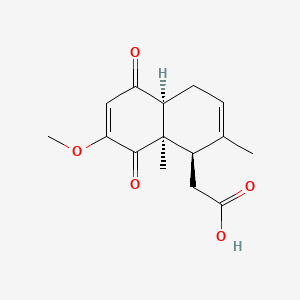
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
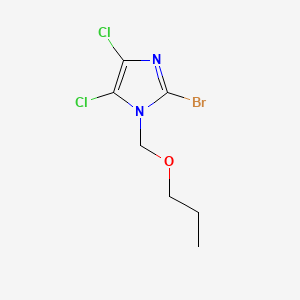
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
